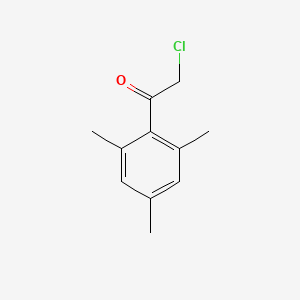

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

説明

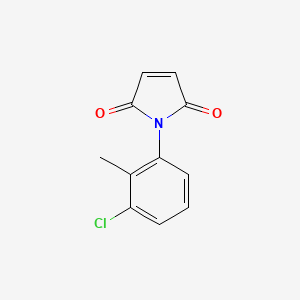

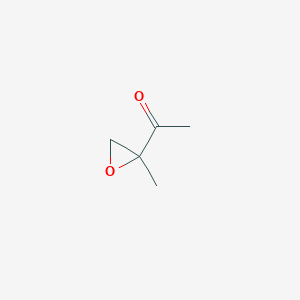

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.673 . It is used in proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, such as its melting point, boiling point, and density, were not found in the web search results .科学的研究の応用

Synthesis of Antimicrobial Agents

One notable application of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is in the synthesis of compounds with antimicrobial properties. For instance, Dave et al. (2013) demonstrated the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and investigated their antimicrobial activity against various species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013). This study indicates the compound's utility in the creation of new antimicrobial agents.

Enantioselective Synthesis

The compound has also been utilized in enantioselective synthesis, which is crucial for producing chiral compounds used in drugs. For example, Huang et al. (2014) described the reaction of phenyl(2,4,6-trimethylphenyl)phosphine with a substituted benzoquinone, yielding a high enantioselectivity product. This process illustrates the compound's role in creating intermediates with high enantiomeric purity, essential for pharmaceutical applications (Huang et al., 2014).

Photoremovable Protecting Groups

Another innovative application is in the development of photoremovable protecting groups for carboxylic acids. Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, for carboxylic acids, showcasing the compound's utility in protecting carboxylic acids and releasing them upon photolysis (Atemnkeng et al., 2003).

Biotransformation and Enantioselectivity

In biotransformation research, the compound serves as a substrate for producing chiral intermediates. Miao et al. (2019) detailed a biotransformation process using a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the compound's importance in biocatalysis and the production of chiral drugs (Miao et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-chloro-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRYGQLPCEFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291899 | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone | |

CAS RN |

50690-12-5 | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50690-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050690125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50690-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)